(Rac)-SNC80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-SNC80 is an organic compound belonging to the class of diphenylmethanes This compound is characterized by its complex structure, which includes a piperazine ring substituted with dimethyl and prop-2-enyl groups, a methoxyphenyl group, and a diethylbenzamide moiety
Preparation Methods
The synthesis of (Rac)-SNC80 involves multiple steps, typically starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with 1,2-dichloroethane under basic conditions. The resulting piperazine is then alkylated with 2,5-dimethyl-4-prop-2-enyl chloride to introduce the dimethyl and prop-2-enyl groups.
Next, the methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the diethylbenzamide moiety is attached via an amide coupling reaction using N,N-diethylbenzoyl chloride and a base such as triethylamine .
Chemical Reactions Analysis
(Rac)-SNC80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-enyl group to a propyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of (Rac)-SNC80 involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at both μ- and δ-opioid receptors, leading to analgesic effects. The binding of the compound to these receptors activates intracellular signaling pathways, resulting in the inhibition of pain signals .
Comparison with Similar Compounds
Similar compounds to (Rac)-SNC80 include:
AZD2327: Another opioid receptor agonist with similar analgesic effects but different structural features.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVAUSXZDRQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.